Petrosterol

Cytotoxicity Cancer Cell Lines IC50

Petrosterol is a C29 marine sterol featuring a rare cyclopropane ring at the C25–C26 position of its side chain, originally isolated from the sponge Petrosia ficiformis. It belongs to the sterol lipid class and is distinguished from common phytosterols (e.g., β‑sitosterol, campesterol) and cholesterol by this strained three‑membered ring, which alters molecular conformation and steric profile.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 67314-15-2
Cat. No. B1216724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetrosterol
CAS67314-15-2
Synonyms26,27-Dinorcholest-5-en-3-ol, 24-(2-methylcyclopropyl)-, (3beta,24R(1S,2R))-
petrosterol
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC1CC1C(C)CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C
InChIInChI=1S/C29H48O/c1-18(24-16-20(24)3)6-7-19(2)25-10-11-26-23-9-8-21-17-22(30)12-14-28(21,4)27(23)13-15-29(25,26)5/h8,18-20,22-27,30H,6-7,9-17H2,1-5H3/t18-,19-,20-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyAOOVLQXWRHMRMX-BFPAFGTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Petrosterol (CAS 67314-15-2): A Marine Cyclopropane Sterol for Anticancer and Mechanistic Research


Petrosterol is a C29 marine sterol featuring a rare cyclopropane ring at the C25–C26 position of its side chain, originally isolated from the sponge Petrosia ficiformis [1]. It belongs to the sterol lipid class [2] and is distinguished from common phytosterols (e.g., β‑sitosterol, campesterol) and cholesterol by this strained three‑membered ring, which alters molecular conformation and steric profile [3]. Petrosterol is not an endogenously abundant compound; it is obtained as a purified natural product or synthetic reference standard, and is used primarily in oncology research for its cytotoxic activity and apoptosis‑inducing properties [4].

Why Common Phytosterols Cannot Substitute for Petrosterol (CAS 67314-15-2) in Targeted Research


Generic substitution with common phytosterols such as β‑sitosterol or campesterol is not scientifically valid for studies requiring petrosterol's unique structural and functional attributes. Petrosterol possesses a cyclopropane ring at C25–C26, a feature absent in standard phytosterols, which confers distinct conformational rigidity and alters interactions with lipid membranes and protein targets [1]. This structural difference translates into functional divergence: petrosterol induces apoptosis in leukemia cells [2], while β‑sitosterol does not share this specific apoptotic mechanism in the same cellular context [3]. Furthermore, petrosterol is a precursor for synthesizing more potent cyclopropane‑containing analogs (e.g., petrosterol‑3,6‑dione) that cannot be derived from cholesterol or sitosterol [1]. For procurement, substituting petrosterol with a common phytosterol would yield irrelevant or misleading experimental data in mechanistic oncology studies.

Quantitative Differentiation of Petrosterol (CAS 67314-15-2) from Analogs and In‑Class Candidates


Cytotoxic Activity: Petrosterol vs. Structurally Simplified Phytosterols

Petrosterol exhibits broad‑spectrum cytotoxic activity across multiple human cancer cell lines, with IC50 values ranging from 8.4 to 22.6 μM, whereas common phytosterols like β‑sitosterol typically require concentrations >100 μM to achieve comparable effects in the same cell lines [1]. The cyclopropane‑containing analogs petrosterol‑3,6‑dione and 5α,6α‑epoxy‑petrosterol show enhanced potency with IC50 values as low as 8.4 μM, but petrosterol itself remains a viable comparator due to its structural simplicity and availability [1].

Cytotoxicity Cancer Cell Lines IC50

Apoptosis Induction: Petrosterol vs. Cholesterol and β‑Sitosterol

In HL‑60 leukemia cells, petrosterol treatment induces hallmark apoptotic events including chromatin condensation and increased sub‑G1 hypodiploid cell populations [1]. In contrast, cholesterol and β‑sitosterol do not trigger the same apoptotic cascade in HL‑60 cells under identical experimental conditions [2]. This functional divergence is attributed to the cyclopropane ring, which alters membrane integration and protein target recognition.

Apoptosis Leukemia Mechanism of Action

Structural Differentiation: Cyclopropane Ring vs. Linear Side Chains

Petrosterol contains a cyclopropane ring at C25–C26, a feature confirmed by NMR spectroscopy and mass spectrometry [1]. This ring creates a rigid kink in the side chain, distinct from the flexible alkyl chains of cholesterol or sitosterol [2]. Molecular modeling suggests this conformational constraint affects membrane lipid packing and protein binding, potentially explaining the observed biological activities [3].

Structural Biology NMR Spectroscopy Marine Natural Products

Derivatization Potential: Petrosterol as a Scaffold for Enhanced Activity

Petrosterol serves as a core scaffold for generating more potent derivatives. For example, petrosterol‑3,6‑dione and 5α,6α‑epoxy‑petrosterol, both derived from petrosterol, exhibit IC50 values as low as 8.4 μM, a 2‑3 fold improvement over the parent compound's upper range [1]. This demonstrates that the petrosterol core is amenable to chemical modification, enabling SAR exploration that is not possible with cholesterol‑based scaffolds lacking the cyclopropane ring.

Synthetic Chemistry Derivatization Drug Discovery

Optimal Research and Procurement Applications for Petrosterol (CAS 67314-15-2)


Anticancer Drug Discovery: Primary Screening of Marine-Derived Cyclopropane Sterols

Procure petrosterol as a reference standard for screening novel marine sterols with cyclopropane moieties. Its well‑characterized cytotoxicity (IC50 8.4–22.6 μM) provides a benchmark for evaluating the potency of newly isolated or synthesized analogs [1].

Leukemia Mechanistic Studies: Apoptosis Pathway Elucidation

Use petrosterol to investigate cyclopropane‑dependent apoptosis in HL‑60 leukemia cells. Its ability to induce chromatin condensation and sub‑G1 accumulation makes it a unique tool for dissecting mitochondrial‑mediated cell death pathways not triggered by cholesterol or sitosterol [1].

Synthetic Chemistry: Generation of Potent Derivatives via Epoxidation and Oxidation

Utilize petrosterol as a starting material for synthesizing 5α,6α‑epoxy‑petrosterol and petrosterol‑3,6‑dione, which exhibit up to 2.7‑fold greater cytotoxicity [1]. This derivatization is not feasible from common sterols lacking the cyclopropane ring.

Biomembrane Research: Probing Sterol‑Lipid Interactions with Cyclopropane Rigidity

Employ petrosterol in model membrane studies to examine how a cyclopropane kink alters lipid packing, fluidity, and protein‑sterol interactions compared to flexible‑chain sterols like cholesterol [2]. This informs the design of sterol‑based membrane probes.

Technical Documentation Hub

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36 linked technical documents
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